molecular formula C8H11NO2 B13627278 4-Amino-5-methoxy-2-methylphenol

4-Amino-5-methoxy-2-methylphenol

Cat. No.: B13627278
M. Wt: 153.18 g/mol
InChI Key: ISHITNOWKSRKFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-methoxy-2-methylphenol is an organic compound with the molecular formula C8H11NO2 It is a derivative of phenol, characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methoxy-2-methylphenol can be achieved through several synthetic routes. One common method involves the nitration of 2-methoxy-5-methylphenol, followed by reduction of the nitro group to an amino group. The nitration reaction typically uses nitric acid and sulfuric acid as reagents, while the reduction can be carried out using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. The choice of reagents and conditions is optimized for efficiency and cost-effectiveness. Continuous flow reactors and advanced catalytic systems may be employed to enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methoxy-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated, sulfonated, or nitrated derivatives.

Scientific Research Applications

4-Amino-5-methoxy-2-methylphenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-5-methoxy-2-methylphenol involves its interaction with various molecular targets. The amino and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-methylphenol: Similar structure but lacks the amino group.

    5-Amino-2-methylphenol: Similar structure but lacks the methoxy group.

    2-Methoxy-4-methylphenol: Similar structure but with different positions of the methoxy and methyl groups.

Uniqueness

4-Amino-5-methoxy-2-methylphenol is unique due to the presence of both amino and methoxy groups on the benzene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-5-methoxy-2-methylphenol

InChI

InChI=1S/C8H11NO2/c1-5-3-6(9)8(11-2)4-7(5)10/h3-4,10H,9H2,1-2H3

InChI Key

ISHITNOWKSRKFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)OC)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.